

improving PROTAC ER Degradator-14 cell permeability

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Compound of Interest

Compound Name: PROTAC ER Degradator-14

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Technical Support Center: PROTAC ER Degradator-14

Welcome to the Technical Support Center for **PROTAC ER Degradator-14**. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with a focus on improving cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is **PROTAC ER Degradator-14**?

PROTAC ER Degradator-14 is a proteolysis-targeting chimera (PROTAC) designed to target the Estrogen Receptor (ER) for degradation.^{[1][2]} It is composed of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate the ER protein.^{[3][4]}

Q2: My **PROTAC ER Degradator-14** shows good biochemical binding but poor cellular degradation activity. Could this be a cell permeability issue?

Yes, this is a common challenge with PROTACs.[5] Due to their large molecular weight and high polar surface area, PROTACs often struggle to efficiently cross the cell membrane.[6][7][8] Good in vitro binding demonstrates that the molecule can interact with its target, but poor cellular activity often points to insufficient intracellular concentration, which is a direct consequence of low cell permeability.[5]

Q3: What are the key physicochemical properties of a PROTAC that influence its cell permeability?

Key properties include molecular weight (MW), topological polar surface area (TPSA), number of rotatable bonds, and lipophilicity (LogP). PROTACs typically fall "beyond the Rule of Five," meaning they have higher MW and TPSA than conventional small molecule drugs, which can negatively impact their ability to passively diffuse across cell membranes.[5][7]

Q4: What general strategies can be employed to improve the cell permeability of PROTACs like ER Degradar-14?

Several strategies can be explored to enhance PROTAC permeability:

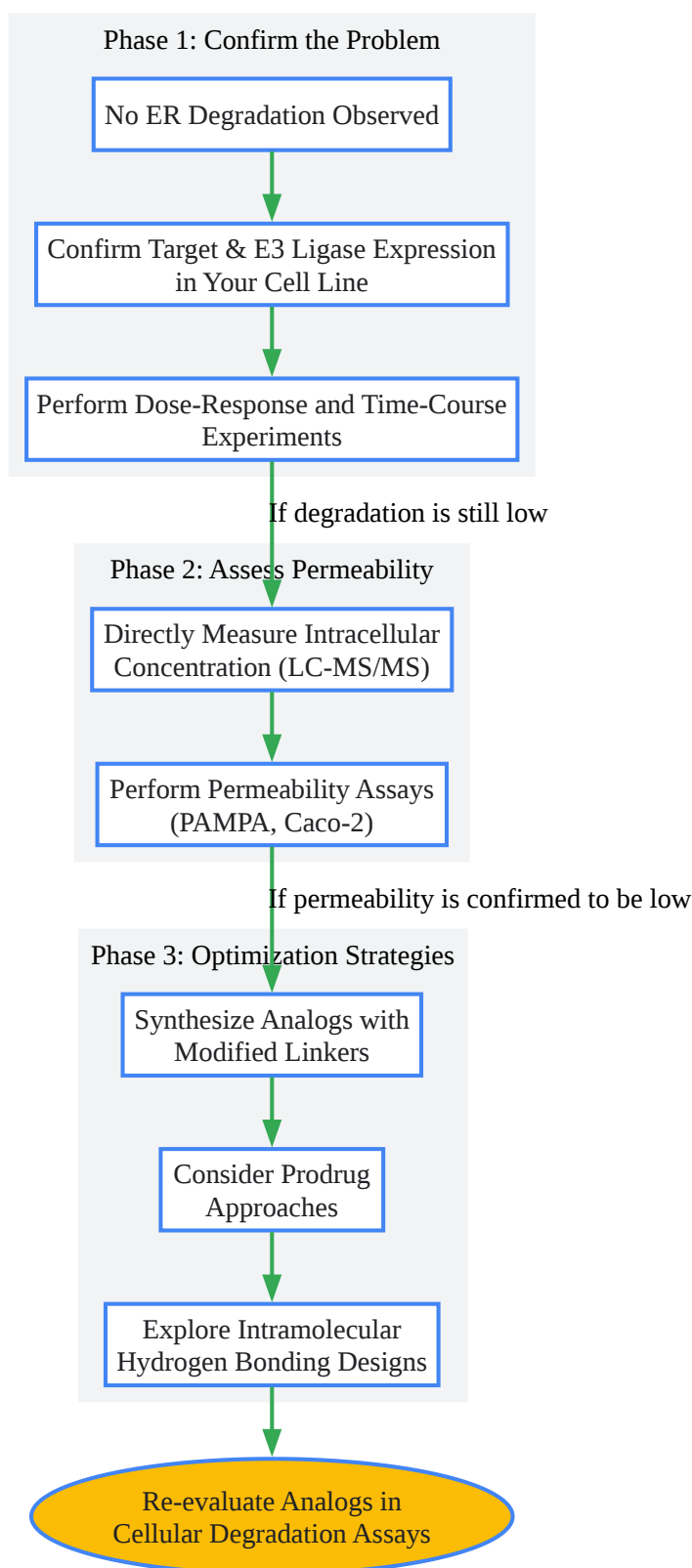
- **Linker Optimization:** Modifying the linker is a common approach. This can involve adjusting its length, rigidity, and composition. For instance, replacing flexible PEG linkers with more rigid phenyl rings or incorporating cyclic moieties can improve permeability.[9][10]
- **Introduce Intramolecular Hydrogen Bonds:** Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "folded" conformation. This reduces the exposed polar surface area and molecular size, facilitating passage through the cell membrane's lipid bilayer.[9]
- **Prodrug Strategy:** A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved off inside the cell to release the active PROTAC. This can enhance membrane permeability, though it may also increase the molecular weight.[9]
- **Amide-to-Ester Substitution:** Replacing amide bonds within the linker with esters can reduce polarity and improve permeability. Studies have shown this to be an effective strategy without significantly compromising the PROTAC's stability or activity.[11]

Troubleshooting Guide: Improving **PROTAC ER Degradar-14** Cell Permeability

This guide provides a systematic approach to diagnosing and addressing cell permeability issues with **PROTAC ER Degradar-14**.

Issue: Low or no degradation of ER in cellular assays despite confirmed in vitro binding.

This is a classic indicator of poor cell permeability. The following workflow can help you troubleshoot this problem.



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Caption: Troubleshooting workflow for poor **PROTAC ER Degradation** activity.

Quantitative Data Summary: Permeability Assays

When evaluating the permeability of your PROTAC, the following assays are commonly used. The table below summarizes typical outputs.

Assay Type	Parameter Measured	Typical Value for "Good" Permeability	Typical Value for "Poor" Permeability
PAMPA	Apparent Permeability (Papp)	$> 1.0 \times 10^{-6}$ cm/s	$< 1.0 \times 10^{-6}$ cm/s
Caco-2	Apparent Permeability (Papp A to B)	$> 1.0 \times 10^{-6}$ cm/s	$< 1.0 \times 10^{-6}$ cm/s
Efflux Ratio (Papp B to A / Papp A to B)	< 2	> 2 (indicates active efflux)	

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane. [6]

Principle: The PAMPA assay assesses a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[6]

Methodology:

- Prepare the Donor Plate: Add a solution of **PROTAC ER Degradier-14** in a suitable buffer (e.g., PBS at pH 7.4) to the wells of a 96-well donor plate.
- Prepare the Acceptor Plate: The acceptor plate contains a lipid-infused filter. Add buffer to the wells of this plate.
- Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the solutions are in contact with the membrane.

- Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
- Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
- Calculate Papp: The apparent permeability coefficient is calculated using the following formula: $P_{app} = (-VD * VA / ((VD + VA) * Area * Time)) * \ln(1 - [C]A / [C]D, \text{equilibrium})$

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

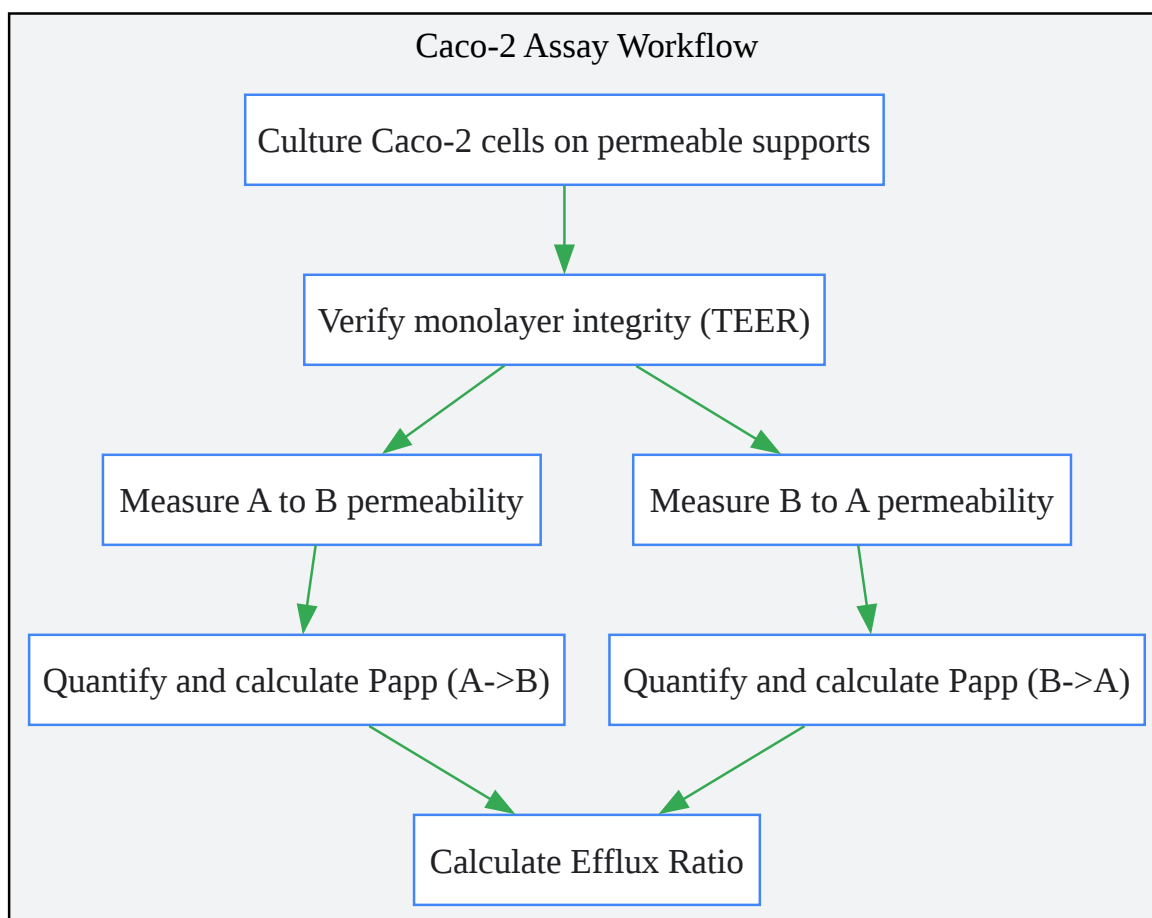
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess a compound's permeability and potential for active transport.^[6]

Principle: The Caco-2 assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, providing insight into both passive diffusion and active transport mechanisms.

Methodology:

- Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and the formation of a tight monolayer.
- Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Permeability Measurement (Apical to Basolateral):
 - Add the **PROTAC ER Degradier-14** solution to the apical (A) side of the monolayer.
 - At various time points, take samples from the basolateral (B) side.
 - Quantify the PROTAC concentration in the samples using LC-MS/MS.
- Permeability Measurement (Basolateral to Apical):
 - Add the PROTAC solution to the basolateral (B) side.

- At various time points, take samples from the apical (A) side.
- Quantify the PROTAC concentration.
- Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions. The efflux ratio ($P_{app} B \text{ to } A / P_{app} A \text{ to } B$) indicates if the compound is a substrate for efflux transporters.



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Caption: Workflow for the Caco-2 Permeability Assay.

Western Blot for ER Degradation

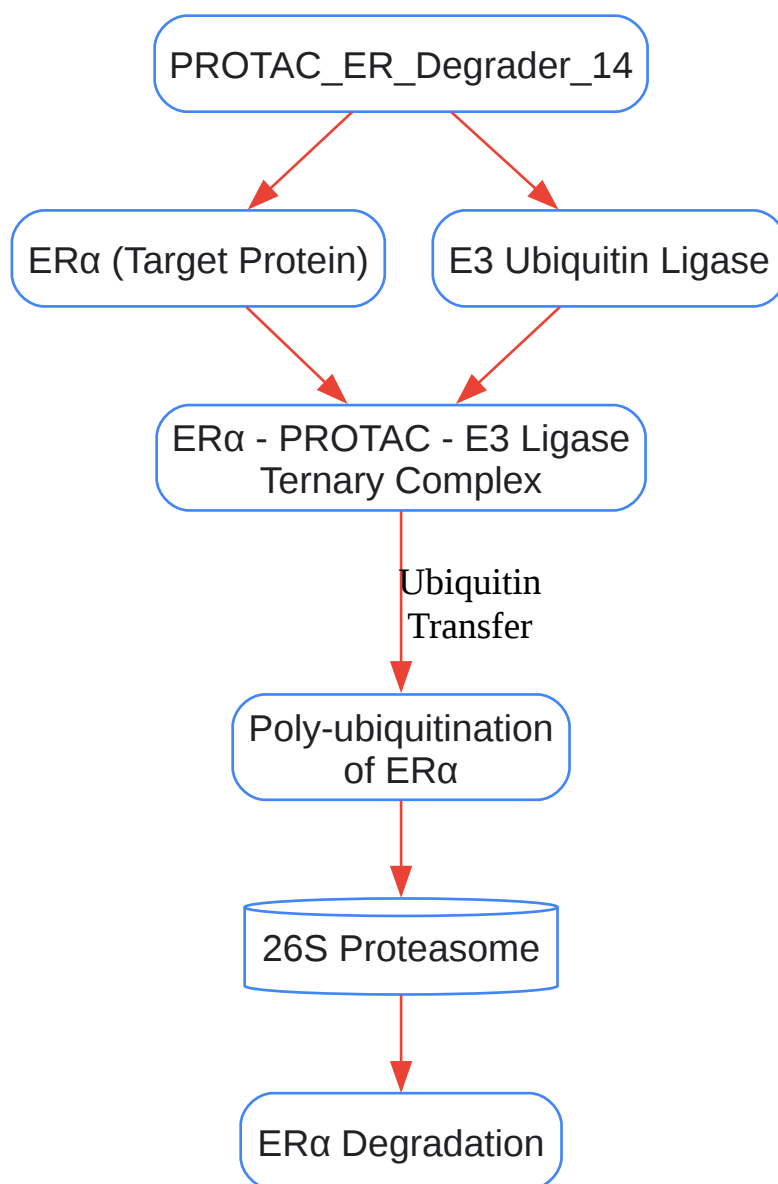
This protocol is used to quantify the degradation of the ER protein in cells treated with **PROTAC ER Degradator-14**.^{[12][13]}

Methodology:

- Cell Treatment: Seed cells (e.g., MCF-7) and allow them to adhere. Treat the cells with a range of concentrations of **PROTAC ER Degradator-14** for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Normalize the protein amounts, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane (e.g., with 5% non-fat milk in TBST).
 - Incubate with a primary antibody specific for ER α .
 - Incubate with a secondary antibody conjugated to HRP.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin) to determine the percentage of ER degradation.

Signaling Pathway

The mechanism of action for **PROTAC ER Degradator-14** involves hijacking the ubiquitin-proteasome system.



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Caption: PROTAC-mediated degradation of Estrogen Receptor α (ER α).

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